2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
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Overview
Description
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Amination: The brominated pyrazole can be converted to the amino derivative by reaction with ammonia or an amine.
Acylation: The amino group can be acylated with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties.
Properties
Molecular Formula |
C8H13BrN4O |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C8H13BrN4O/c1-5(2)11-7(14)4-13-3-6(9)8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
BLWMUKZTFOMOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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